molecular formula C27H29NO5 B4863559 ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B4863559
M. Wt: 447.5 g/mol
InChI Key: OHLILFMIUCOFMV-UHFFFAOYSA-N
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Description

ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes an ethyl ester group, a tetrahydroindole core, and various substituted phenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroindole core, followed by the introduction of the ethyl ester group and the substituted phenyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of specialized equipment to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but they often include modulation of signaling cascades, inhibition of enzymatic activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
  • ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-HYDROXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
  • ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

Uniqueness

ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-4-32-20-12-10-17(11-13-20)19-15-22-25(23(29)16-19)21(26(28-22)27(30)33-5-2)14-18-8-6-7-9-24(18)31-3/h6-13,19,28H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLILFMIUCOFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C(N3)C(=O)OCC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 2
ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 5
ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-(4-ETHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE

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